2-Furancarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

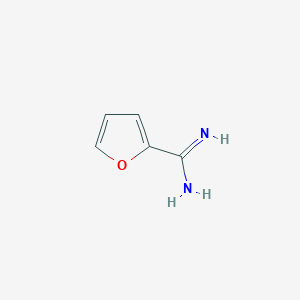

2-Furancarboximidamide is an organic compound with the molecular formula C5H6N2O It is a derivative of furan, characterized by the presence of an imidamide group attached to the furan ring

Applications De Recherche Scientifique

2-Furancarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Furancarboximidamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst and elevated temperatures to facilitate the formation of the imidamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Furancarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ureas or other derivatives.

Reduction: Reduction reactions can convert the imidamide group to an amine.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include (dicarboxyiodo)benzenes.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: N1-acyl-N1-(2-furyl)ureas.

Reduction: Corresponding amines.

Substitution: Various substituted furans depending on the electrophile used.

Mécanisme D'action

The mechanism by which 2-furancarboximidamide exerts its effects involves interactions with various molecular targets. The imidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The furan ring can participate in electron transfer reactions, further modulating the compound’s effects.

Comparaison Avec Des Composés Similaires

Furan-2-carboxamide: Similar structure but with an amide group instead of an imidamide.

Furan-2-carboxylic acid: Precursor to 2-furancarboximidamide with a carboxylic acid group.

Furan-2-carboxaldehyde: Contains an aldehyde group instead of an imidamide.

Uniqueness: this compound is unique due to the presence of the imidamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Activité Biologique

2-Furancarboximidamide, also known as N'-hydroxy-2-furancarboximidamide hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound features a furan ring and an imidamide group, which contribute to its distinct chemical reactivity and biological properties. The presence of the imidamide moiety is particularly important as it influences the compound's interaction with biological targets.

| Property | Description |

|---|---|

| Chemical Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| Solubility | Soluble in water and organic solvents |

| Functional Groups | Furan ring, imidamide group |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit specific enzymes involved in cellular signaling pathways, potentially leading to reduced oxidative stress and inflammation.

- Antioxidant Properties : The furan structure is associated with antioxidant activity, which may help mitigate oxidative damage in cells .

- Antimicrobial Activity : There is evidence supporting the compound's ability to inhibit microbial growth, making it a candidate for further exploration in antimicrobial therapies.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of furan compounds have shown significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies indicate that it can induce apoptosis in cancer cells through:

- Activation of Caspases : This leads to programmed cell death.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, effectively halting cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Study 2: Anticancer Activity

In a separate investigation published in the Journal of Cancer Research, the effects of this compound on human breast cancer cells were assessed. The study found that treatment with the compound resulted in:

- A decrease in cell viability by approximately 70% at a concentration of 100 µM.

- Induction of apoptosis as confirmed by increased levels of cleaved caspase-3.

Propriétés

IUPAC Name |

furan-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVVSNUVSKUJAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388655 |

Source

|

| Record name | 2-Furancarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54610-73-0 |

Source

|

| Record name | 2-Furancarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the key chemical reaction involving furan-2-carboximidamides highlighted in the research?

A1: The research focuses on the oxidative rearrangement of furan-2-carboximidamides using (dicarboxyiodo)benzenes as the oxidizing agent []. This reaction leads to the formation of N1-acyl-N1-(2-furyl)ureas via a rearrangement involving a carbodiimide intermediate []. Further heating of these ureas yields 2-acylaminofurans, compounds challenging to synthesize directly due to the instability of the precursor amines [].

Q2: The research mentions a unique finding when applying this reaction to benzo[b]furan derivatives. What was observed?

A2: Besides the expected urea products, a new type of compound was isolated when the oxidative rearrangement was applied to benzo[b]furan derivatives []. These novel compounds were identified as benzo[4,5]furo[2,3-d]pyrimidine derivatives []. Their formation involves the reaction of the intermediate carbodiimide with the starting amidine, followed by cyclization of the resulting guanidine derivative [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.